tert-Butyl 3-amino-5-fluoroisonicotinate
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Overview
Description
tert-Butyl 3-amino-5-fluoroisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorine atom attached to the isonicotinic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-5-fluoroisonicotinate typically involves the esterification of 3-amino-5-fluoroisonicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-5-fluoroisonicotinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroisonicotinate derivatives, while reduction of the ester group can produce alcohol derivatives .
Scientific Research Applications
tert-Butyl 3-amino-5-fluoroisonicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-5-fluoroisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminoisonicotinate
- tert-Butyl 3-fluoroisonicotinate
- tert-Butyl 5-amino-3-fluoroisonicotinate
Uniqueness
tert-Butyl 3-amino-5-fluoroisonicotinate is unique due to the presence of both an amino group and a fluorine atom on the isonicotinic acid framework. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
Molecular Formula |
C10H13FN2O2 |
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Molecular Weight |
212.22 g/mol |
IUPAC Name |
tert-butyl 3-amino-5-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)8-6(11)4-13-5-7(8)12/h4-5H,12H2,1-3H3 |
InChI Key |
VRIYYKOTRYMNRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1N)F |
Origin of Product |
United States |
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